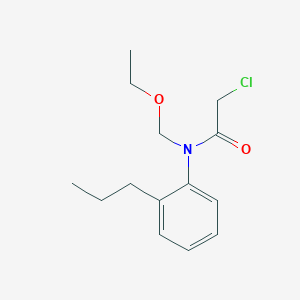

2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide

Vue d'ensemble

Description

2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide is a useful research compound. Its molecular formula is C14H20ClNO2 and its molecular weight is 269.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide is a derivative of chloroacetamide, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and synthesis methods.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with appropriate amines. The compound can be characterized using various techniques such as Infrared (IR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), which confirm the structural integrity and purity of the synthesized product .

Antimicrobial Properties

The biological activity of this compound has been evaluated against several microbial strains. Studies indicate that compounds within the chloroacetamide class exhibit significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The efficacy against Gram-negative bacteria like Escherichia coli is generally lower .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 30 |

| Methicillin-resistant Staphylococcus aureus | 28 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

This table summarizes the antimicrobial activity measured through agar diffusion methods, where higher zones of inhibition indicate greater effectiveness .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced significantly by their chemical structure. The presence and position of substituents on the phenyl ring can enhance or diminish antimicrobial efficacy. For instance, halogenated phenyl rings tend to increase lipophilicity, facilitating better membrane penetration in bacterial cells .

Key Findings:

- Compounds with para-substituted halogens (e.g., 4-chlorophenyl derivatives) showed enhanced activity due to increased lipophilicity.

- Variations in alkyl chain length also affect potency; longer chains may improve cell membrane interaction but could also hinder solubility.

Case Studies

A study conducted on a series of N-substituted chloroacetamides demonstrated that modifications in the alkyl or aryl groups directly correlate with changes in antimicrobial potency. For example, derivatives with a propyl group exhibited superior activity compared to those with shorter alkyl chains. This suggests that optimizing both the ethoxy and propyl substituents could yield compounds with enhanced biological profiles .

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

Research indicates that 2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide may exhibit antibacterial properties. Preliminary studies suggest it interacts with specific enzymes involved in metabolic pathways, potentially enhancing its efficacy against bacterial pathogens such as Klebsiella pneumoniae. The presence of the chloro atom is believed to improve binding affinity and stability within the target enzyme, promoting cell lysis .

Analgesic Properties

Compounds similar to this compound have been investigated for their analgesic properties. In studies involving docking simulations with COX-1 and COX-2 enzymes, derivatives of acetamides have shown promising results in pain management, suggesting that modifications to the acetamide structure can lead to effective analgesics .

Agricultural Applications

Herbicide Potential

The compound may serve as a herbicide due to its structural characteristics that allow it to inhibit specific plant metabolic processes. Its application in agriculture could help manage weed populations effectively while minimizing environmental impact.

-

Antibacterial Efficacy Against Klebsiella pneumoniae

A study evaluated the antibacterial activity of various acetamide derivatives, including this compound. Results indicated significant antibacterial effects with a focus on the role of the chloro substituent in enhancing activity against resistant strains . -

Analgesic Activity Evaluation

In vivo models assessed the analgesic effects of synthesized acetamides compared to standard analgesics like diclofenac sodium. The findings suggested that certain derivatives exhibited significant pain relief, warranting further investigation into their therapeutic potential .

Propriétés

IUPAC Name |

2-chloro-N-(ethoxymethyl)-N-(2-propylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-3-7-12-8-5-6-9-13(12)16(11-18-4-2)14(17)10-15/h5-6,8-9H,3-4,7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAQWRNJIWFTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1N(COCC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.